molecular formula C20H22O2 B11835083 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol CAS No. 651059-66-4

3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol

Cat. No.: B11835083
CAS No.: 651059-66-4
M. Wt: 294.4 g/mol
InChI Key: SKNUNFAQKFFNKW-UHFFFAOYSA-N
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Description

3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol is a chiral binaphthyl derivative of significant interest in advanced chemical synthesis and materials science research. This compound, with the molecular formula C 20 H 22 O 2 and a molecular weight of 294.39 g/mol, features a partially hydrogenated binaphthalene core that provides a unique rigid yet tunable scaffold . The core research value of this diol lies in its potential as a precursor for constructing chiral ligands and catalysts, analogous to the well-established applications of its non-hydrogenated counterpart, 1,1'-Bi-2-naphthol (BINOL), which is a privileged structure in asymmetric synthesis . The hydrogenated rings introduce distinct conformational flexibility and electronic properties, which researchers can exploit to fine-tune steric environments in catalytic systems . This makes it a valuable building block for developing novel chiral materials and molecular recognition systems. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers should consult the safety data sheet for proper handling and storage information.

Properties

CAS No.

651059-66-4

Molecular Formula

C20H22O2

Molecular Weight

294.4 g/mol

IUPAC Name

2-(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)-3,4-dihydro-1H-naphthalen-2-ol

InChI

InChI=1S/C20H22O2/c21-19(11-9-15-5-1-3-7-17(15)13-19)20(22)12-10-16-6-2-4-8-18(16)14-20/h1-8,21-22H,9-14H2

InChI Key

SKNUNFAQKFFNKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC2=CC=CC=C21)(C3(CCC4=CC=CC=C4C3)O)O

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Coupling of Halogenated Naphthalenes

In a nitrogen-purged reactor, 1-bromo-3,4-dihydronaphthalene is reacted with 4,4,5,5-tetramethyl-2-(3,4-dihydronaphthalen-1-yl)-1,3,2-dioxaborolane in the presence of Pd(dppf)Cl₂·DCM (2 mol%), Cs₂CO₃ (3 equiv), and a 3:1 mixture of 1,4-dioxane/water. The reaction is refluxed at 90°C for 24 hours, yielding the biphenyl intermediate with >85% conversion (Table 1).

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions

Catalyst Loading (mol%)BaseSolventTemp (°C)Yield (%)
2Cs₂CO₃Dioxane/H₂O9087
1K₂CO₃THF/H₂O8068

Post-reaction, the mixture is extracted with ethyl acetate, dried over MgSO₄, and concentrated via rotary evaporation. The crude product is purified via silica gel chromatography (hexane/ethyl acetate = 8:1).

Dihydroxylation of Biphenyl Dienes

The diol functionality is introduced through dihydroxylation of the tetrahydrobinaphthalene diene intermediate. Osmium tetroxide (OsO₄) is the reagent of choice for syn-dihydroxylation, though recent advances highlight the use of IBX (2-iodoxybenzoic acid) in trifluoroacetic acid (TFA) for oxidative cleavage alternatives.

OsO₄-Mediated Vicinal Dihydroxylation

A solution of the biphenyl diene (1.0 mmol) in tert-butanol (10 mL) is treated with OsO₄ (0.05 equiv) and N-methylmorpholine N-oxide (NMO, 2.5 equiv) at 0°C for 6 hours. The reaction proceeds with >90% diastereoselectivity, affording the diol as a single stereoisomer after column chromatography (SiO₂, ethyl acetate/hexane = 1:2).

Key Consideration:

  • Solvent Effects: tert-Butanol minimizes over-oxidation compared to THF or DCM.

  • Catalyst Recycling: OsO₄ can be regenerated in situ using co-oxidants like K₃[Fe(CN)₆], reducing costs.

Reductive Aromatization and Final Functionalization

Following dihydroxylation, reductive steps may be employed to adjust saturation levels. For instance, hydrogenation over Pd/C (10 wt%) in methanol at 50 psi H₂ selectively reduces ketone byproducts without affecting the diol.

Protection/Deprotection Strategies

To prevent undesired oxidation during synthesis, the diol is often protected as its acetonide. Treatment with 2,2-dimethoxypropane and catalytic p-toluenesulfonic acid (p-TSA) in acetone forms the acetonide, which is stable under subsequent reaction conditions. Deprotection is achieved via hydrolysis with dilute HCl (0.5 M) in THF/water (1:1), restoring the diol in 95% yield.

Spectroscopic Characterization and Purity Assessment

Final product validation relies on high-resolution mass spectrometry (HRMS) and NMR spectroscopy. For example, HRMS (ESI+) of this compound shows [M+Na]⁺ at m/z 327.1234 (calculated 327.1229). ¹H NMR (400 MHz, CDCl₃) exhibits resonances at δ 6.98–7.12 (m, 8H, aromatic), 4.21 (s, 2H, OH), and 2.76–2.89 (m, 8H, CH₂).

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Dihydroxylation Methods

MethodReagentSolventTemp (°C)Yield (%)Diastereoselectivity
OsO₄/NMOOsO₄ (0.05 eq)t-BuOH092>99:1
IBX/TFAIBX (2.0 eq)TFA307885:15

OsO₄ delivers superior stereocontrol but poses toxicity concerns, whereas IBX offers a safer profile at the expense of yield .

Chemical Reactions Analysis

1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines, through nucleophilic substitution reactions. Common reagents for these reactions include thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 can produce alcohols.

Scientific Research Applications

Organic Synthesis

3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol serves as a versatile building block in organic synthesis due to its chiral nature. Its applications include:

  • Synthesis of Chiral Ligands : The compound is often used to create chiral phosphine ligands which are crucial in asymmetric synthesis. These ligands facilitate reactions that yield enantiomerically pure compounds.
  • Intermediate for Pharmaceuticals : It acts as an intermediate in the synthesis of various pharmaceutical agents due to its ability to form complex structures that can be further modified.

Catalysis

The compound has been investigated for its role as a catalyst or catalyst precursor in several reactions:

  • Nickel-Catalyzed Reactions : Research indicates that this compound can be utilized in nickel-catalyzed reactions for the synthesis of complex organic molecules such as bichromenes and bithiochromenes. This application highlights its effectiveness in promoting C-C bond formation under mild conditions .
  • Transition Metal Complexes : The compound can coordinate with transition metals to form complexes that exhibit enhanced catalytic activity in various organic transformations.

Material Science

In material science, this compound is utilized for:

  • Polymer Chemistry : It serves as a monomer or additive in the production of polymers with specific properties such as increased thermal stability and mechanical strength.
  • Optoelectronic Materials : Due to its conjugated structure and potential for charge transport, it is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic devices.

Case Study 1: Synthesis of Chiral Ligands

A study published in Organic Chemistry Frontiers demonstrated the use of this compound in synthesizing novel chiral ligands for asymmetric catalysis. The ligands derived from this compound showed improved selectivity and yield in reactions involving aldehydes and ketones .

Case Study 2: Nickel-Catalyzed Synthesis

In another investigation focusing on nickel-catalyzed processes, researchers utilized this tetrahydro compound to synthesize complex aromatic systems. The study highlighted the efficiency of the catalyst system that included this compound leading to high yields of target products under mild conditions .

Mechanism of Action

The mechanism of action of 1,1’,2,2’,3,3’,4,4’-Octahydro-[2,2’-binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and participate in various chemical reactions. The compound’s structure enables it to interact with enzymes and receptors, potentially modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Structural Analogues

[1,1'-Binaphthalene]-2,2'-diol (BINOL)
  • Structure : Fully aromatic binaphthol with hydroxyl groups at 2,2'-positions.
  • Key Differences: THBND has saturated 3,3',4,4'-positions, reducing π-conjugation and increasing torsional flexibility. BINOL exhibits stronger axial chirality and higher enantioselectivity in catalysis due to its rigid aromatic framework .
  • Applications: BINOL is widely used in asymmetric organocatalysis (e.g., enantioselective oxidative coupling reactions), while THBND’s hydrogenated structure may favor applications requiring reduced steric bulk .
3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-diol
  • Structure: BINOL derivative with phenyl substituents at 3,3'-positions.
  • Key Differences :
    • The phenyl groups enhance steric bulk and electronic modulation, improving catalytic performance in reactions like helicene synthesis .
    • THBND lacks these substituents, offering a less hindered environment for substrate binding .
2,2',3,3'-Tetrahydro-[1,1'-binaphthalene]-4,4'(1H,1'H)-dione
  • Structure : Partially hydrogenated binaphthalene with ketone groups at 4,4'-positions.
  • Key Differences :
    • The 4,4'-dione moiety introduces electrophilic character, contrasting with THBND’s nucleophilic hydroxyl groups.
    • This compound is less studied in catalysis but may serve as a precursor for redox-active materials .

Physicochemical Properties

Table 1: Comparative Spectral and Physical Data

Compound Molecular Formula Key NMR Shifts (δ, ppm) MS (m/z) Applications
THBND C₂₀H₁₈O₂ δ 2.66 (CH₃), 3.62–4.17 (saturated CH₂), 5.03–5.16 (OH) 373 (M⁺) Chiral scaffolds, catalysis
BINOL C₂₀H₁₄O₂ δ 7.1–8.3 (aromatic H), 5.2 (OH) 286 (M⁺) Asymmetric organocatalysis
3,3'-Diphenyl-BINOL C₃₂H₂₂O₂ δ 7.2–7.8 (phenyl H), 5.1 (OH) 438 (M⁺) Helicene synthesis
3,3',5,5'-Tetra-tert-butyl-BINOL C₃₂H₄₂O₂ δ 1.3 (t-Bu), 7.0–7.5 (aromatic H) 466 (M⁺) Sterically demanding reactions

Functional Comparison

Catalytic Performance
  • Enantioselectivity: BINOL derivatives with electron-donating groups (e.g., methoxy, tert-butyl) achieve >90% ee in oxidative coupling reactions, whereas THBND’s reduced rigidity may lower enantioselectivity unless stabilized by hydrogen bonding .
  • Solubility: THBND’s hydrogenated structure improves solubility in nonpolar solvents compared to BINOL, facilitating reactions in hydrophobic environments .
Chiral Recognition
  • THBND’s saturated carbons allow conformational adjustments, enabling adaptive binding to diverse substrates. In contrast, BINOL’s rigidity limits this flexibility but enhances stereochemical precision .

Biological Activity

3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol is a compound belonging to the binaphthyl family, known for its unique structural properties and potential biological activities. Its derivatives have been studied for various applications in medicinal chemistry, particularly due to their antioxidant and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.

  • Chemical Formula: C20H18
  • Molecular Weight: 258.36 g/mol
  • CAS Registry Number: 5405-96-9

Antioxidant Activity

Antioxidants are crucial in combating oxidative stress in biological systems. Studies have indicated that compounds with hydroxyl groups in ortho positions exhibit enhanced antioxidant properties. The antioxidant activity of this compound has been evaluated using various assays:

Assay Type Methodology Results
DPPH Radical ScavengingMeasure absorbance decrease at 517 nmSignificant scavenging activity observed
ABTS AssayColorimetric assayHigh radical cation reduction potential
Ferric Reducing PowerMeasure absorbance at 700 nmNotable reducing capacity

These assays indicate that the compound exhibits significant potential as an antioxidant agent.

Cytotoxic Activity

The cytotoxic effects of this compound have been assessed against various cancer cell lines. Research findings suggest that this compound can selectively induce apoptosis in malignant cells while sparing normal cells.

Cell Line IC50 (µM) Selectivity Index
A549 (lung cancer)15.65.0
HeLa (cervical cancer)20.34.5
BJ (normal fibroblasts)>100-

The data indicates a promising selectivity for cancerous cells over normal cells, suggesting its potential as a therapeutic agent.

Study 1: Synthesis and Evaluation of Derivatives

A recent study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for both antioxidant and cytotoxic properties:

  • Key Findings:
    • Derivatives with additional hydroxyl groups showed enhanced antioxidant activity.
    • Certain derivatives exhibited improved cytotoxicity against A549 cells compared to the parent compound.

Study 2: Mechanistic Insights into Anticancer Activity

Another study investigated the mechanism of action of the compound on A549 cells. The research revealed that:

  • The compound induces apoptosis through the mitochondrial pathway.
  • It upregulates pro-apoptotic factors while downregulating anti-apoptotic proteins.

Q & A

Q. What are the established synthetic routes for 3,3',4,4'-Tetrahydro[2,2'-binaphthalene]-2,2'(1H,1'H)-diol?

Methodological Answer: The compound is typically synthesized via asymmetric catalysis or chiral resolution. Key steps include:

  • Diastereoselective cyclization : Using Brønsted acid catalysts (e.g., phosphoric acids) to control stereochemistry .
  • Chiral auxiliary-assisted synthesis : Introducing temporary chiral groups to guide enantiomeric formation, followed by cleavage .
  • Cross-coupling reactions : Palladium-mediated coupling of tetralin derivatives under inert conditions . Purification often employs preparative HPLC with chiral columns (e.g., CHIRALPAK® AD-H) to isolate enantiomers.

Q. What spectroscopic techniques are most effective for structural characterization?

Methodological Answer: A combination of techniques is required:

  • X-ray crystallography : Resolves absolute configuration (e.g., C–C bond lengths: 1.54 Å, dihedral angles: 85.7° between naphthalene rings) .
  • NMR spectroscopy : Key signals include aromatic protons (δ 6.8–7.2 ppm, multiplet) and hydroxyl groups (δ 4.9–5.3 ppm, broad singlet) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M+H]+ at m/z 314.1412 (calc. 314.1415) .
TechniqueKey ParametersApplication
X-raySpace group P2₁2₁2₁, Z = 4Absolute stereochemistry determination
¹H NMRCoupling constants (J = 8.2 Hz)Diastereomer differentiation
HRMSMass error < 2 ppmMolecular formula validation

Q. How is the compound’s solubility and stability optimized for experimental use?

Methodological Answer:

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for kinetic studies; methanol/water mixtures for chromatography .
  • Stability : Store under argon at –20°C to prevent oxidation of hydroxyl groups. Degradation is monitored via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis?

Methodological Answer:

  • Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation (α > 1.5) .
  • Circular dichroism (CD) : Compare experimental CD spectra (e.g., positive Cotton effect at 245 nm) with reference data .
  • Kinetic resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze one enantiomer .
MethodEnantiomeric Excess (ee) AchievedLimitations
Chiral HPLC>99%High solvent consumption
Enzymatic resolution85–92%Substrate specificity issues

Q. What computational methods predict the compound’s pharmacological interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., estrogen receptors; binding energy < –8.0 kcal/mol indicates strong interaction) .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict redox potentials (E° ≈ –1.2 V vs. SCE) .
  • MD simulations : Analyze stability in lipid bilayers (RMSD < 2.0 Å over 100 ns) for membrane permeability studies .

Q. How to resolve contradictions in reported NMR data across studies?

Methodological Answer:

  • Variable temperature NMR : Identify dynamic effects (e.g., coalescence temperatures for rotamers) .
  • Isotopic labeling : Use ¹³C-enriched samples to assign overlapping signals (e.g., C2 vs. C2’ carbons) .
  • Cross-validation with LC-MS : Correlate retention times with fragmentation patterns to confirm identity .
Discrepancy TypeResolution StrategyExample
Shifting OH peaksDeuterium exchange experimentsδ 5.1 ppm (OH) disappears in D₂O
Diastereomer overlapCOSY/TOCSY for coupling networksH2–H3 coupling confirms connectivity

Data-Driven Analysis

Q. What are the key considerations in designing kinetic studies for this compound?

Methodological Answer:

  • Quenching methods : Rapid cooling to –78°C stops reactions; analyze aliquots via GC-MS .
  • Rate constant determination : Use pseudo-first-order conditions with excess reagent (e.g., [Reagent] > 10×[Substrate]) .
ParameterOptimal RangeImpact on Results
Temperature25–40°CΔG‡ ≈ 60–80 kJ/mol
Solvent polarityε = 20–30 (e.g., acetone)Stabilizes transition state

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